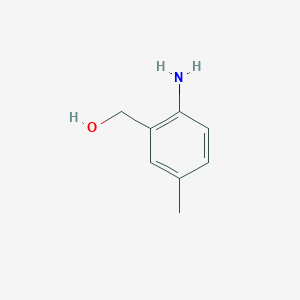

2-Amino-5-methylbenzyl alcohol

Descripción

Significance and Research Context of 2-Amino-5-methylbenzyl Alcohol

The distinct arrangement of functional groups in this compound allows it to participate in a variety of chemical reactions, including nucleophilic substitutions and coupling reactions. chemimpex.com This reactivity is fundamental to its application in diverse research areas.

Role as a Key Intermediate in Complex Molecule Synthesis

In the realm of organic chemistry, this compound serves as a crucial intermediate for the creation of more elaborate molecules. chemimpex.com Its bifunctional nature, possessing both an amino and a hydroxyl group, enables stepwise reactions to build complex scaffolds. This has led to the development of innovative materials and compounds across various industries. chemimpex.com

Emerging Applications in Pharmaceutical and Agrochemical Development

The compound is a key player in the synthesis of new pharmaceutical agents. chemimpex.com Researchers are particularly interested in its potential for developing drugs that target neurological disorders, attributed to its ability to cross the blood-brain barrier. chemimpex.com In a similar vein, the agrochemical sector is investigating this compound for the creation of safer and more effective agricultural chemicals, which could contribute to sustainable farming practices. chemimpex.com

Relevance in Materials Science Innovation

The versatility of this compound extends to materials science, where it is used to synthesize novel materials. chemimpex.com Its ability to be incorporated into larger molecular structures makes it a candidate for the development of advanced polymers and other materials with unique properties. bldpharm.com

Historical Perspective of Research on Aminobenzyl Alcohols

Research into aminobenzyl alcohols has a long history, with early patents highlighting their utility. For instance, a 1954 patent described the preparation of 2-amino-α-methylbenzyl alcohol, noting its potential for producing pharmaceuticals. google.com This early work laid the groundwork for the investigation of related compounds like this compound. Over the years, various aminobenzyl alcohol derivatives have been synthesized and studied for a range of applications, including as intermediates for anti-ulcer agents. google.com The continuous exploration of these compounds underscores their sustained importance in chemical synthesis.

Scope of Current Academic Inquiry into this compound

Contemporary research continues to uncover new applications for this compound. Scientists are exploring its use in biochemical studies to understand enzyme interactions and metabolic pathways. chemimpex.com Furthermore, its potential as a chiral auxiliary in asymmetric synthesis is an active area of investigation, which could lead to the production of enantiomerically pure compounds for various applications. chemimpex.com The ongoing research into this compound and its derivatives, such as the recently discovered justidrusamides from the plant Justicia gendarussa, highlights the continued interest in the diverse chemical possibilities offered by the 2-aminobenzyl alcohol scaffold. researchgate.net

Propiedades

IUPAC Name |

(2-amino-5-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWNJQOCTNSGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341880 | |

| Record name | 2-Amino-5-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34897-84-2 | |

| Record name | 2-Amino-5-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2 Amino 5 Methylbenzyl Alcohol and Its Derivatives

Direct Synthesis Approaches

Direct synthesis involves the conversion of precursor molecules into 2-Amino-5-methylbenzyl alcohol through specific chemical reactions, primarily reduction and hydrogenation.

The reduction of the carboxylic acid group in anthranilic acid derivatives, such as 2-amino-5-methylbenzoic acid, is a primary method for synthesizing this compound. One effective method involves the use of a strong reducing agent like lithium aluminum hydride (LAH) in a solvent such as tetrahydrofuran (B95107) (THF). In a typical procedure, a solution of 2-amino-5-methylbenzoic acid is added dropwise to a suspension of LAH in THF, followed by stirring at room temperature to yield the desired alcohol. chemicalbook.com

Another approach employs the combination of sodium borohydride (B1222165) (NaBH₄) and sulfuric acid (H₂SO₄). This system can be used for the reduction of amino acids and their derivatives in a one-pot process. The amino acid is first esterified by refluxing in an alcohol like ethanol (B145695) with the addition of sulfuric acid. google.com Subsequently, without isolating the ester, sodium borohydride is added to the mixture to reduce the ester to the corresponding amino alcohol. google.com This method avoids the use of more hazardous reagents like LAH and can be performed under milder conditions.

| Method | Reducing Agent | Substrate | Solvent | Key Conditions | Reference |

| LAH Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2-Amino-5-methylbenzoic acid | Tetrahydrofuran (THF) | Room temperature, 3.5 hours | chemicalbook.com |

| Borohydride Reduction | Sodium Borohydride (NaBH₄) / Sulfuric Acid (H₂SO₄) | Amino Acid (general) | Ethanol | Reflux for esterification, then NaBH₄ addition | google.com |

Catalytic hydrogenation offers a pathway to synthesize aminobenzyl alcohols from nitro-substituted precursors. For instance, 2-nitroacetophenone can be hydrogenated to produce 2-amino-α-methylbenzyl alcohol, a closely related derivative. google.comgoogleapis.com This process involves reacting 2-nitroacetophenone with hydrogen gas in the presence of a palladium on charcoal catalyst. google.comgoogleapis.com The reaction is typically conducted under pressure and at elevated temperatures (40°C to 150°C) in an inert diluent like absolute ethanol. google.comgoogleapis.com This reaction simultaneously reduces the nitro group to an amine and the ketone to a hydroxyl group.

Similarly, other substituted nitro compounds can be reduced. The hydrogenation of 5-methoxy-2-nitrobenzaldehyde (B189176) using Raney nickel as a catalyst in methanol (B129727) demonstrates the reduction of both a nitro group and an aldehyde to yield the corresponding aminobenzyl alcohol derivative. prepchem.com

| Precursor | Catalyst | Solvent/Diluent | Pressure | Temperature | Product | Reference |

| 2-Nitroacetophenone | Palladium on Charcoal | Absolute Ethanol | 10 to 1000 atm | 40°C - 150°C | 2-Amino-α-methylbenzyl alcohol | google.com |

| 5-Methoxy-2-nitrobenzaldehyde | Raney Nickel | Methanol | 5 bar | Ambient | 2-Amino-5-methoxy-benzyl alcohol | prepchem.com |

Green chemistry principles are increasingly being applied to the synthesis of amino alcohols to reduce environmental impact. These approaches focus on using less hazardous reagents, milder reaction conditions, and catalytic methods. One innovative green method involves the synthesis of amino alcohol compounds under visible light catalysis. patsnap.com This technique can utilize a photocatalyst, such as an iridium complex, in an aqueous medium under blue light irradiation. patsnap.com Such methods avoid the need for harsh reducing agents and high temperatures, representing a more sustainable synthetic route. While not yet documented specifically for this compound, these photocatalytic strategies exemplify the direction of modern organic synthesis toward more environmentally benign processes. patsnap.com

Indirect Synthesis Pathways Utilizing this compound Precursors

This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds, particularly quinolines, through reactions that involve in situ oxidation followed by cyclization.

The classical Friedländer synthesis involves the reaction of a 2-aminobenzaldehyde (B1207257) with a ketone to form a quinoline (B57606). A significant limitation is the instability of many 2-aminobenzaldehyde derivatives. The "indirect" or "modified" Friedländer synthesis overcomes this by using stable 2-aminobenzyl alcohols as precursors. rsc.org In these reactions, the 2-aminobenzyl alcohol is oxidized in situ to the corresponding aldehyde, which then undergoes cyclization with a ketone. rsc.orgresearchgate.net

Various catalytic systems have been developed for this transformation. An N-heterocyclic carbene (NHC) copper complex can catalyze the reaction between a 2-aminobenzyl alcohol and an aryl ketone at room temperature, using dimethyl sulfoxide (B87167) (DMSO) as the oxidant. rsc.orgrsc.org Another approach uses a simple Mg-Al hydrotalcite solid base catalyst, which facilitates a hydrogen transfer between the 2-aminobenzyl alcohol and a ketone, followed by cyclization. researchgate.net These methods provide efficient access to a wide range of substituted quinoline derivatives. researchgate.netresearchgate.net

| Catalyst/Promoter | Oxidant | Reactants | Key Feature | Reference |

| N-Heterocyclic Carbene (NHC) Copper Complex | DMSO | 2-Aminobenzyl alcohol, Aryl Ketone | Mild, room temperature conditions | rsc.orgrsc.org |

| Mg-Al Hydrotalcite | (Ketone acts as H-acceptor) | 2-Aminobenzyl alcohol, Ketone | Heterogeneous catalyst, one-pot synthesis | researchgate.net |

| Potassium Hydroxide (KOH) | DMSO | o-Aminobenzyl alcohol, Ketone with active methylene | Superbase mediated, transition metal-free | researchgate.net |

Oxidative cyclization reactions provide a direct route to heterocyclic systems from 2-aminobenzyl alcohols. A notable green chemistry approach is the visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols. organic-chemistry.org This method employs an organic photocatalyst, such as anthraquinone, with DMSO serving as the oxidant. organic-chemistry.org The reaction proceeds at room temperature and avoids the need for metal catalysts or harsh oxidants, converting the alcohols into the necessary aldehyde and ketone intermediates in situ before condensation and cyclization to form quinolines. organic-chemistry.orgsemanticscholar.org

This strategy has been extended to the synthesis of other N-heterocycles. General metal-free oxidative cyclization processes can be used to react 2-aminobenzamides or 2-(aminomethyl)anilines with various alcohols to produce quinazolinones and quinazolines, respectively. daneshyari.com These reactions highlight the versatility of using alcohols as alkylating agents in C-N and C-C bond formation through oxidative annulation, further expanding the synthetic utility of precursors like this compound.

| Method | Catalyst | Oxidant | Reactants | Product Class | Reference |

| Photocatalytic Cyclization | Anthraquinone (organic photocatalyst) | DMSO | 2-Aminobenzyl alcohol, Secondary alcohol | Quinolines | organic-chemistry.org |

| Metal-Free Cyclization | (Not specified) | (Not specified) | 2-Aminobenzamides, Alcohols | Quinazolinones | daneshyari.com |

Derivatization from Related Aromatic Precursors

The synthesis of this compound can be effectively achieved through the reduction of corresponding aromatic precursors, such as carboxylic acids. A common and straightforward method involves the reduction of 2-amino-5-methylbenzoic acid. chemicalbook.com This transformation is typically carried out using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF). chemicalbook.com

The general procedure commences with a suspension of lithium aluminum hydride in THF, to which a solution of 2-amino-5-methylbenzoic acid in THF is added gradually. chemicalbook.com This controlled addition is crucial for managing the exothermic nature of the reaction. The mixture is stirred at room temperature for several hours to ensure the complete conversion of the carboxylic acid to the corresponding primary alcohol. chemicalbook.com Upon completion, the reaction is carefully quenched at a reduced temperature (e.g., 0 °C) with deionized water. The resulting precipitate is removed by filtration, often through a pad of diatomaceous earth, and the filter cake is washed with an organic solvent like ethyl acetate (B1210297) to recover the product. The combined organic phases are then washed, dried over an anhydrous salt such as magnesium sulfate (B86663), and concentrated under reduced pressure to yield this compound. chemicalbook.com

| Parameter | Condition |

| Starting Material | 2-Amino-5-methylbenzoic acid |

| Reagent | Lithium aluminum hydride (LiAlH₄) |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Time | ~3.5 hours |

| Temperature | Room Temperature |

| Workup | Quenching with H₂O, filtration, extraction with ethyl acetate |

Stereoselective and Asymmetric Synthesis Involving this compound

In the field of stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the formation of a specific stereoisomer. wikipedia.org Amino alcohols, such as this compound, are a significant class of compounds that have the potential to serve as chiral auxiliaries in asymmetric synthesis. chemimpex.com These molecules are valuable because their functional groups—the amine and the alcohol—can coordinate to metal centers or participate in hydrogen bonding, creating a rigid, chiral environment that influences the stereochemical outcome of a reaction.

The general strategy for using a chiral auxiliary involves attaching it to a prochiral substrate. wikipedia.org The inherent chirality of the auxiliary then biases subsequent reactions, such as alkylation or aldol (B89426) reactions, leading to the preferential formation of one diastereomer over the other. wikipedia.orgiupac.org After the desired stereocenter has been created, the auxiliary is cleaved from the molecule and can ideally be recovered for reuse. wikipedia.org While specific documented applications of this compound as a chiral auxiliary are not extensively detailed, its structural motifs are analogous to other well-established amino alcohol auxiliaries like pseudoephedrine, which are used to synthesize optically active carboxylic acids or amino acids. researchgate.net The presence of both an amino group and a hydroxymethyl group makes this compound a candidate for creating chelated intermediates that control facial selectivity in reactions on an attached substrate. chemimpex.com

Achieving enantiomeric purity is critical in many chemical and pharmaceutical applications. wikipedia.org When a synthesis yields a racemic or enantiomerically enriched mixture, chiral separation techniques are employed to isolate the desired enantiomer. High-performance liquid chromatography (HPLC) is one of the most powerful and widely used methods for this purpose. nih.govyakhak.org This technique relies on chiral stationary phases (CSPs) that interact differently with each enantiomer, causing them to travel through the column at different rates and thus separate. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral molecules. nih.gov

Other significant chiral separation methods include:

Gas Chromatography (GC): Utilized for volatile compounds, GC employs CSPs, often based on cyclodextrin (B1172386) derivatives, which can form temporary inclusion complexes with the analytes, leading to separation. nih.gov

Capillary Electrophoresis (CE): This technique offers high separation efficiency and requires minimal sample. nih.gov Chiral selectors, such as cyclodextrins, are added to the background electrolyte, and separation occurs based on differential binding between the selector and each enantiomer. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is a versatile technique that can be used with the same polysaccharide-based CSPs as HPLC and often provides excellent selectivity. nih.gov

Diastereomeric Derivatization: In this indirect method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography techniques. nih.gov

| Technique | Principle | Common Chiral Selector/Phase |

| HPLC | Differential interaction with a Chiral Stationary Phase (CSP). nih.gov | Polysaccharide derivatives (cellulose, amylose), Pirkle-type phases. nih.gov |

| GC | Differential interaction with a CSP, often involving inclusion or hydrogen bonding. nih.gov | Modified cyclodextrins, chiral amino acid derivatives. nih.gov |

| Capillary Electrophoresis | Differential mobility in an electric field due to interaction with a chiral selector in the buffer. nih.gov | Cyclodextrins, crown ethers. nih.gov |

| Derivatization | Conversion of enantiomers into diastereomers, which are separable by standard chromatography. nih.gov | Various chiral reagents that react with the analyte's functional groups. nih.gov |

Novel Synthetic Strategies and Catalytic Systems

N-Heterocyclic carbenes (NHCs) have emerged as highly effective ligands in metal-catalyzed reactions due to their strong σ-donating properties and steric modularity. sigmaaldrich.combeilstein-journals.org Copper-NHC complexes, in particular, have been recognized as efficient and economical catalysts for a variety of organic transformations. sigmaaldrich.com One notable application relevant to derivatives of this compound is the synthesis of quinolines. rsc.org

A facile and practical process utilizes an NHC-copper complex to catalyze an indirect Friedländer reaction between a 2-aminobenzyl alcohol and a ketone, using dimethyl sulfoxide (DMSO) as a mild oxidant at room temperature. rsc.org The proposed mechanism involves the NHC-copper catalyst first facilitating the oxidation of the 2-aminobenzyl alcohol to the corresponding 2-aminobenzaldehyde. rsc.org This intermediate then undergoes a base-promoted aldol condensation with the ketone, followed by an intramolecular cyclization and dehydration to afford the final quinoline product. rsc.org This methodology demonstrates broad substrate scope and tolerance for various functional groups. rsc.org Additionally, NHC-copper complexes are effective catalysts for synthesizing 2-substituted oxazolines from aminoalcohols and nitriles under mild, solvent-free conditions, showcasing the versatility of this catalytic system. organic-chemistry.org

Palladium-catalyzed reactions are foundational in modern organic synthesis, and oxidative cyclization represents a powerful strategy for constructing heterocyclic compounds. caltech.edu This methodology can be applied to substrates containing a nucleophile and an olefin, such as derivatives of this compound. In these reactions, a palladium(II) catalyst activates the olefin, making it susceptible to intramolecular attack by a tethered nucleophile, such as an alcohol or an amine. caltech.edu

Ruthenium-Catalyzed N-Alkylation and Related Reactions

Ruthenium complexes have emerged as highly effective catalysts for the N-alkylation of amines with alcohols. This approach, often proceeding via a "borrowing hydrogen" mechanism, provides a direct and atom-economical route to N-substituted amines. The versatility of ruthenium catalysts allows for the alkylation of a broad spectrum of amines, including anilines, which are structurally analogous to this compound.

The catalytic cycle typically involves the ruthenium-mediated dehydrogenation of the alcohol to an aldehyde. This is followed by the condensation of the in situ-generated aldehyde with the amine to form an imine. Subsequently, the ruthenium hydride species, formed during the initial dehydrogenation step, reduces the imine to the corresponding N-alkylated amine, thus regenerating the active ruthenium catalyst.

Detailed research has demonstrated the utility of various ruthenium complexes in these transformations. For instance, ruthenium(II) N-heterocyclic carbene (NHC) complexes have shown significant catalytic activity. In a study on the N-alkylation of anilines with benzyl (B1604629) alcohols, a series of [RuCl2(p-cymene)(NHC)] complexes were employed. The reactions of various substituted anilines with benzyl alcohol derivatives were investigated to understand the electronic and steric effects on the reaction outcome.

For example, the N-alkylation of 4-methylaniline with benzyl alcohol, catalyzed by a nitrile-substituted NHC-Ru(II) complex, yielded N-benzyl-4-methylaniline in 72% yield. nih.gov Similarly, the reaction of 2,4-dimethylaniline (B123086) with benzyl alcohol produced N-benzyl-2,4-dimethylaniline, although with a slightly lower conversion, highlighting the influence of steric hindrance. nih.gov The electronic nature of the substituents on both the aniline (B41778) and the benzyl alcohol also plays a crucial role. Electron-donating groups on the aniline generally lead to higher yields, while the effect of substituents on the benzyl alcohol can be more varied.

Table 1: Ruthenium-Catalyzed N-Alkylation of Substituted Anilines with Benzyl Alcohols nih.govnih.gov

| Amine Substrate | Alcohol Substrate | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| Aniline | Benzyl alcohol | NHC-Ru(II) Complex | KOtBu | - | 120 | 93 |

| 4-Methylaniline | Benzyl alcohol | NHC-Ru(II) Complex | KOtBu | - | 120 | 72 |

| 2-Methylaniline | Benzyl alcohol | NHC-Ru(II) Complex | KOtBu | - | 120 | 65 |

| 2,4-Dimethylaniline | Benzyl alcohol | NHC-Ru(II) Complex | KOtBu | - | 120 | 64 |

| 4-Methoxyaniline | Benzyl alcohol | NHC-Ru(II) Complex | KOtBu | - | 120 | 86 |

| Aniline | 4-Methylbenzyl alcohol | NHC-Ru(II) Complex | KOtBu | - | 120 | Good |

| Aniline | 4-Bromobenzyl alcohol | NHC-Ru(II) Complex | KOtBu | - | 120 | 73 |

| Aniline | 4-Chlorobenzyl alcohol | NHC-Ru(II) Complex | KOtBu | - | 120 | Good |

| Aniline | 4-Methoxybenzyl alcohol | NHC-Ru(II) Complex | KOtBu | - | 120 | Good |

Yields are for the corresponding N-benzylated aniline derivative. "Good" indicates a high but unspecified yield from the source.

Hydrogen Borrowing Catalysis

Hydrogen borrowing catalysis, also known as hydrogen autotransfer, is a powerful and sustainable strategy for the formation of carbon-nitrogen bonds. organic-chemistry.org This methodology allows for the use of readily available and less toxic alcohols as alkylating agents, avoiding the need for pre-activated electrophiles like alkyl halides. The process is highly atom-economical, with water being the sole byproduct. organic-chemistry.org

The fundamental principle of hydrogen borrowing involves a temporary "borrowing" of hydrogen from the alcohol substrate by a transition metal catalyst, typically based on ruthenium or iridium. This generates a reactive carbonyl intermediate (an aldehyde or ketone) in situ. This intermediate then reacts with a nucleophile, such as an amine. In the final step, the catalyst returns the "borrowed" hydrogen to the resulting intermediate, leading to the final product and regeneration of the catalyst.

In the context of synthesizing derivatives of this compound, this methodology can be applied to the N-alkylation of the amino group using a variety of primary and secondary alcohols. The reaction of anilines with benzyl alcohols is a well-studied model system that provides valuable insights into the scope and limitations of this approach.

Research has shown that a variety of ruthenium pincer complexes are highly efficient for the N-alkylation of amines with alcohols via the hydrogen borrowing strategy. These catalysts often exhibit high turnover numbers and can function under relatively mild conditions. The choice of the ligand, base, and solvent can significantly influence the catalytic activity and selectivity of the reaction.

For instance, the reaction of aniline with various substituted benzyl alcohols demonstrates the broad applicability of this method. Both electron-rich and electron-deficient benzyl alcohols can be successfully employed, leading to the corresponding N-benzylanilines in good to excellent yields.

Table 2: N-Alkylation of Anilines with Various Alcohols via Hydrogen Borrowing Catalysis nih.govnih.gov

| Amine Substrate | Alcohol Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| Aniline | Benzyl alcohol | Mn-PNP Pincer | t-BuOK | Toluene | 80 | 78 |

| 4-Methylaniline | Benzyl alcohol | Mn-PNP Pincer | t-BuOK | Toluene | 80 | 85 |

| 4-Fluoroaniline | Benzyl alcohol | Mn-PNP Pincer | t-BuOK | Toluene | 80 | 82 |

| Aniline | 1-Hexanol | Mn-PNP Pincer | t-BuOK | Toluene | 110 | 88 |

| Aniline | Cyclohexylmethanol | Mn-PNP Pincer | t-BuOK | Toluene | 110 | 91 |

| Aniline | 2-Thiophenemethanol | Mn-PNP Pincer | t-BuOK | Toluene | 110 | 75 |

| Benzylamine | Benzyl alcohol | Ru(II) α-diimine | - | - | 110 | 95 |

| Aniline | Benzyl alcohol | Ru(II) α-diimine | - | - | 110 | 93 |

Yields are for the corresponding N-alkylated amine derivative.

The data from these studies on analogous substrates strongly suggest that this compound would be a viable substrate for N-alkylation reactions under similar ruthenium-catalyzed and hydrogen borrowing conditions, allowing for the synthesis of a diverse range of its N-alkylated derivatives.

Iii. Chemical Transformations and Reaction Mechanisms of 2 Amino 5 Methylbenzyl Alcohol

Nucleophilic Substitution Reactions

The benzylic hydroxyl group of 2-amino-5-methylbenzyl alcohol can participate in nucleophilic substitution reactions, a fundamental class of transformations in organic synthesis. For this to occur, the hydroxyl group (–OH), which is inherently a poor leaving group, must first be converted into a good leaving group. This is typically achieved under acidic conditions where the hydroxyl group is protonated to form an oxonium ion (–OH2+). The departure of a neutral water molecule is much more favorable, leaving behind a benzylic carbocation.

The reaction mechanism can proceed via either an SN1 or SN2 pathway. Given the primary nature of the benzylic alcohol, an SN2 mechanism is plausible, involving a direct backside attack by a nucleophile on the carbon atom bearing the protonated hydroxyl group. However, the stability of the resulting benzylic carbocation, which is resonance-stabilized by the aromatic ring, also allows for an SN1 pathway. In this two-step mechanism, the water molecule first departs to form the carbocation intermediate, which is then rapidly attacked by a nucleophile.

A typical example of this transformation is the conversion of a benzyl (B1604629) alcohol to a benzyl halide using a hydrogen halide (HX). While specific studies on this compound are not extensively detailed, the general mechanism is well-established. Treatment with a strong acid like hydrobromic acid (HBr) would protonate the alcohol, facilitating its departure as water and allowing the bromide ion to attack the resulting electrophilic carbon center to form 2-amino-5-methylbenzyl bromide. This transformation converts the alcohol into a reactive alkylating agent, suitable for further synthetic modifications.

Coupling Reactions and Cross-Coupling Methodologies

The structure of this compound is amenable to various coupling and cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. chemimpex.com The benzylic C–O bond, while generally stable, can be activated for cross-coupling, particularly with the aid of transition metal catalysts like palladium.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been developed for the direct arylation of benzyl alcohols. rsc.org In such a reaction, the hydroxyl group is activated, often in situ, allowing for the coupling of an aryl boronic acid with the benzylic carbon. This methodology provides a direct and atom-economical route to synthesize diarylmethane structures. For this compound, this would involve reacting it with a substituted aryl boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to yield a (2-amino-5-methylphenyl)-aryl-methane derivative. rsc.org

Furthermore, the amino group can direct ortho-C–H activation or participate in reactions like the Buchwald-Hartwig amination if the aromatic ring is first halogenated. The dual functionality of this compound makes it a versatile building block, capable of engaging in sequential or one-pot coupling strategies to build molecular complexity. chemimpex.com

Oxidative Transformations

The primary alcohol moiety of this compound can be selectively oxidized to the corresponding aldehyde, 2-amino-5-methylbenzaldehyde (B1611670). This transformation is crucial as the resulting aldehyde is a key intermediate for many cyclization reactions, but is often unstable and prone to self-condensation. The direct oxidation of the stable benzyl alcohol precursor is therefore a strategically important step.

A significant challenge in this oxidation is achieving chemoselectivity, as the amino group is also susceptible to oxidation. To address this, specific catalytic systems have been developed. One highly efficient method employs a copper(I) iodide (CuI) catalyst in conjunction with 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) as a co-catalyst and 4-dimethylaminopyridine (B28879) (DMAP) as a base, using molecular oxygen as the terminal oxidant. This system allows for the smooth and high-yielding conversion of (2-amino-5-methylphenyl)methanol to 2-amino-5-methylbenzaldehyde under mild, room-temperature conditions. The reaction proceeds without affecting the sensitive amino group.

| Reactant | Catalyst System | Oxidant | Solvent | Yield |

| (2-Amino-5-methylphenyl)methanol | CuI (10 mol%), TEMPO (1 mol%), DMAP (10 mol%) | O₂ (balloon) | CH₃CN | Excellent |

This interactive table summarizes the conditions for the chemoselective oxidation of this compound.

Cyclization Reactions for Heterocyclic Compound Formation

The true synthetic utility of this compound is most evident in its application as a precursor for a vast range of nitrogen-containing heterocyclic compounds. researchgate.net The proximate amino and (oxidized) hydroxymethyl groups are perfectly positioned to undergo condensation and cyclization reactions with various coupling partners to form fused ring systems.

Quinolines are a prominent class of N-heterocycles with significant applications in medicinal chemistry. This compound is an ideal substrate for the indirect Friedländer annulation, a powerful method for quinoline (B57606) synthesis. This strategy involves the in-situ oxidation of the benzyl alcohol to the corresponding aldehyde, which then undergoes condensation with a ketone, followed by cyclization and aromatization to afford the quinoline ring system.

Various catalytic systems have been developed to promote this tandem oxidation-cyclization sequence. For instance, an N-heterocyclic carbene (NHC) copper complex can catalyze the reaction between a 2-aminobenzyl alcohol and an aryl ketone at room temperature, using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant. researchgate.net This method provides a facile and practical route to a series of substituted quinolines.

| Coupling Partner | Catalyst | Oxidant/Solvent | Conditions | Product Class |

| Aryl Ketones | IPrCuCl (NHC-Copper Complex) | DMSO | Room Temperature | Substituted Quinolines |

| Ketones / Alcohols | Mg-Al Hydrotalcite | - | Microwave | Substituted Quinolines |

This interactive table outlines catalytic systems for quinoline synthesis from 2-aminobenzyl alcohols.

Quinazolines represent another vital class of bioactive heterocycles. This compound can be transformed into quinazolines through acceptorless dehydrogenative coupling (ADC) or borrowing hydrogen (BH) methodologies. These atom-economical processes involve the reaction of the benzyl alcohol with a nitrogen source, such as a nitrile or an amide, catalyzed by a transition metal complex.

The reaction mechanism typically begins with the catalyst-mediated dehydrogenation of the alcohol to form the aldehyde in situ. This aldehyde then condenses with the nitrogen source (e.g., a nitrile) and the amino group of the benzyl alcohol derivative. Subsequent intramolecular cyclization and a final dehydrogenation/aromatization step yield the quinazoline (B50416) product, with hydrogen gas and water as the only byproducts. Earth-abundant metal catalysts based on manganese and cobalt have proven effective for this transformation.

| Coupling Partner | Catalyst | Conditions | Product Class |

| Benzonitriles | Mn-pincer complex | Xylene, 140°C | 2-Aryl-6-methylquinazolines |

| Nitriles | Co(OAc)₂·4H₂O | t-AmOH, 95°C | 2-Substituted-6-methylquinazolines |

This interactive table summarizes reaction conditions for quinazoline synthesis from 2-aminobenzyl alcohols.

The versatility of this compound extends to the synthesis of a broader range of fused N-heterocycles. researchgate.net

Oxazines : 3,1-Benzoxazine derivatives can be synthesized through the direct condensation of 2-aminobenzyl alcohol with various benzaldehydes. A particularly efficient and environmentally friendly method involves grinding the two reactants with a catalytic amount of acetic acid at room temperature. scispace.comresearchgate.net The reaction proceeds via the initial formation of an imine intermediate, which then undergoes intramolecular cyclization to yield the 3,1-benzoxazine product in high yield and purity. researchgate.net

Thiazines and Selenazines : While the most common route to benzothiazines involves 2-aminothiophenol, syntheses starting from 2-aminobenzyl alcohol have been developed. One such method involves a P(NMe₂)₃-mediated reaction with isothiocyanates under aerobic conditions to form 4H-3,1-benzothiazines. beilstein-journals.org The formation of selenazines from 2-aminobenzyl alcohol is also considered plausible, following similar cyclization strategies, though it is less commonly documented. researchgate.net

Imidazoles : Benzimidazole (B57391) derivatives can be synthesized from 2-aminobenzyl alcohol and various coupling partners like nitriles or aldehydes. nih.govsemanticscholar.org The reaction, promoted by iodine and tert-butyl hydroperoxide (TBHP), is proposed to proceed through a sequence of C–N bond formation, cyclization, ring contraction, and dehydrogenation to furnish the final 2-substituted benzimidazole product. nih.gov

Diazepines : The synthesis of 1,4-benzodiazepines can be achieved through the cyclocondensation of 2-aminobenzyl alcohol derivatives. This pathway typically involves first converting the alcohol to a more reactive benzyl halide, which then undergoes cyclocondensation with an amino acid derivative to construct the seven-membered diazepine (B8756704) ring. nih.gov

Functional Group Interconversions of Amino and Hydroxyl Groups

The amino and hydroxyl groups of this compound can undergo various transformations, though a significant focus in synthetic chemistry has been the selective oxidation of the hydroxyl group while preserving the amino functionality. This chemoselectivity is crucial for synthesizing valuable downstream products like 2-amino-5-methylbenzaldehyde.

One highly effective method for this transformation is the aerobic oxidation using a copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst system. nih.govd-nb.info This approach is noted for its mild reaction conditions and high selectivity, avoiding the over-oxidation to carboxylic acids or undesired reactions at the amino group. nih.govd-nb.info A study demonstrated that (2-amino-5-methylphenyl)methanol can be smoothly converted to the corresponding aldehyde in excellent yield. nih.govd-nb.info The reaction proceeds efficiently at room temperature using copper(I) iodide as the catalyst, 4-dimethylaminopyridine (DMAP) as a ligand, and TEMPO as a co-catalyst under an oxygen atmosphere. nih.govnih.gov The system is robust and tolerates sensitive functional groups, highlighting its synthetic utility. nih.govnih.gov

Reactions performed on a 1 mmol scale in CH3CN at room temperature under an O2 balloon.

While the selective oxidation of the alcohol is well-documented, other functional group interconversions are fundamental to organic synthesis. The amino group can be acylated to form amides, and the hydroxyl group can be esterified or converted into an ether, often requiring the use of protecting groups to ensure selectivity. slideshare.netorganic-chemistry.orgwillingdoncollege.ac.in For instance, the amine could be protected as a carbamate (B1207046) (e.g., Boc or Cbz) to allow for selective reaction at the hydroxyl group, after which the protecting group can be removed. organic-chemistry.org

Mechanistic Studies of Reactions Involving this compound

Understanding the precise mechanisms of reactions involving this compound is key to optimizing reaction conditions and developing new synthetic methodologies. Various experimental and computational techniques are employed for this purpose.

Density Functional Theory (DFT) has become a powerful tool for investigating the reaction mechanisms of complex organic transformations, including the oxidation of benzyl alcohols. mdpi.comacs.orgproquest.com These computational studies allow for the detailed examination of reaction energy profiles, the geometries of transition states, and the roles of catalysts and intermediates. mdpi.comnih.gov

For reactions analogous to the oxidation of this compound, DFT calculations can elucidate the step-by-step pathway. For example, in the aerobic oxidation of benzyl alcohol on metal oxide catalysts, DFT has been used to assess adsorption energies and activation barriers. unipa.it Such studies have shown that the reaction can be initiated by the activation of molecular oxygen on the catalyst surface, followed by hydrogen abstraction from the alcohol's hydroxyl group and subsequent C-H bond dissociation to yield the aldehyde. mdpi.comproquest.com

In the context of the copper/TEMPO-catalyzed system, DFT calculations have been employed to compare different proposed catalytic cycles. acs.orgresearchgate.net These studies can identify the most likely mechanism by calculating the energy barriers for key steps, such as hydrogen transfer from the alcohol to TEMPO, oxygen activation at the copper center, and the regeneration of the active catalyst. acs.orgresearchgate.net For instance, one DFT study on a copper-bipyridine-TEMPO system identified a catalytic cycle where the rate-determining step involves oxygen activation and/or the initial activation of the alcohol, rather than the C-H bond cleavage itself. researchgate.net Such computational insights are invaluable for rational catalyst design and for explaining experimental observations like chemoselectivity. researchgate.netresearchgate.net

The Kinetic Isotope Effect (KIE) is a crucial experimental tool for probing reaction mechanisms, particularly for identifying the rate-determining step and characterizing the nature of transition states. nih.gov This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium).

In the context of this compound oxidation, a primary KIE would be expected if the C-H bond at the benzylic position is broken in the rate-determining step. This is investigated by comparing the oxidation rate of the normal substrate with its deuterated analogue, (2-amino-5-methylphenyl)methan-d2-ol. A significant kH/kD value (typically > 2) would indicate that this C-H bond cleavage is kinetically significant. nih.gov

The elucidation of the complete catalytic cycle is a primary goal of mechanistic studies. For the copper/TEMPO-catalyzed aerobic oxidation of alcohols, extensive research has led to a well-supported mechanistic model. nih.govnih.govacs.org The cycle is generally understood to consist of two main stages or half-reactions: substrate oxidation by the oxidized form of the catalyst and re-oxidation of the reduced catalyst by molecular oxygen. nih.govresearchgate.net

A simplified catalytic cycle for the oxidation of an alcohol like this compound is proposed as follows: nih.govacs.org

Alcohol Oxidation Stage :

A Cu(II)-hydroxide species reacts with the alcohol (RCH₂OH) to form a Cu(II)-alkoxide intermediate, releasing a molecule of water. nih.govacs.org

The Cu(II)-alkoxide intermediate then reacts with a TEMPO radical. This step involves a hydrogen atom abstraction from the alcohol's α-carbon by TEMPO. nih.gov This concerted process results in the formation of the aldehyde product (RCHO), the reduced hydroxylamine (B1172632) (TEMPOH), and the reduction of Cu(II) to Cu(I). nih.govacs.org

Catalyst Re-oxidation Stage :

The reduced Cu(I) species and TEMPOH are re-oxidized back to the active Cu(II) and TEMPO radical by molecular oxygen, which serves as the terminal oxidant in the reaction. nih.govnih.gov This stage allows the catalytic process to continue. nih.gov

Spectroscopic and kinetic studies have shown that for benzylic alcohols, the catalyst re-oxidation stage is the turnover-limiting step of the cycle, which is consistent with the KIE experiments. nih.govumn.edu This detailed understanding of the catalytic cycle enables researchers to modify catalysts and conditions to improve efficiency and expand the reaction's scope. nih.gov

Iv. Advanced Spectroscopic and Analytical Characterization of 2 Amino 5 Methylbenzyl Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2-Amino-5-methylbenzyl alcohol by providing detailed information about the hydrogen and carbon environments within the molecule.

The proton NMR (¹H NMR) spectrum of this compound is anticipated to display distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronic effects of the amino (-NH₂), methyl (-CH₃), and hydroxyl (-OH) substituents on the aromatic ring. Based on data from analogous compounds such as 2-methylbenzyl alcohol and 4-methylbenzyl alcohol, the following proton signals are predicted.

The aromatic region is expected to show three signals corresponding to the protons on the benzene (B151609) ring. The proton ortho to the amino group is expected to be the most upfield due to the electron-donating nature of the amine. The benzylic protons of the -CH₂OH group will appear as a singlet, and the methyl protons will also present as a singlet. The protons of the amino and hydroxyl groups are expected to be broad singlets and their chemical shifts can vary depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (ortho to -NH₂) | 6.6 - 6.8 | d | 1H |

| Ar-H (ortho to -CH₂OH) | 6.9 - 7.1 | d | 1H |

| Ar-H (meta to both -NH₂ and -CH₂OH) | 6.8 - 7.0 | s | 1H |

| -CH₂OH | ~4.5 | s | 2H |

| -NH₂ | 3.5 - 4.5 (broad) | s | 2H |

| -CH₃ | ~2.2 | s | 3H |

Note: Predicted chemical shifts are relative to TMS (tetramethylsilane) and can vary based on solvent and experimental conditions.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the positions of the substituents.

The carbon atom attached to the amino group is predicted to be significantly shielded, appearing at a lower chemical shift, while the carbon attached to the hydroxymethyl group will be deshielded. The methyl carbon will have a characteristic upfield chemical shift.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-NH₂ | 145 - 150 |

| C-CH₂OH | 125 - 130 |

| C-CH₃ | 130 - 135 |

| C-H (ortho to -NH₂) | 115 - 120 |

| C-H (ortho to -CH₂OH) | 128 - 132 |

| C-H (meta to both) | 118 - 122 |

| -CH₂OH | 60 - 65 |

Note: Predicted chemical shifts are relative to TMS.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structural assignments of this compound.

COSY: A COSY spectrum would reveal proton-proton coupling relationships. It is expected to show correlations between the adjacent aromatic protons, confirming their positions on the ring.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, for instance, connecting the benzylic protons to the benzylic carbon.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity of the substituents to the aromatic ring. For example, correlations would be expected between the benzylic protons and the aromatic carbons ortho and ipso to the -CH₂OH group, and between the methyl protons and the aromatic carbons ortho and ipso to the -CH₃ group.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The calculated exact mass of the protonated molecule [M+H]⁺ is a key piece of data for its unequivocal identification.

Calculated HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying the components of a mixture and assessing the purity of a compound.

In a typical electron ionization (EI) GC-MS experiment, this compound would first be separated from any impurities on a GC column. Upon entering the mass spectrometer, it would be ionized and fragmented. The resulting mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule.

Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of a water molecule (H₂O) and cleavage of the C-C bond adjacent to the oxygen atom. For aromatic amines, alpha-cleavage is a dominant fragmentation pathway.

Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 137 | [M]⁺ (Molecular Ion) |

| 120 | [M-NH₃]⁺ |

| 119 | [M-H₂O]⁺ |

| 106 | [M-CH₂OH]⁺ |

LC-MS for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This synergy makes it exceptionally well-suited for identifying and quantifying specific components within complex mixtures, such as reaction intermediates, metabolites, or environmental samples.

In the context of analyzing this compound, an LC system first separates the compound from other matrix components based on its physicochemical properties. Subsequently, the mass spectrometer ionizes the eluted compound and separates the ions based on their mass-to-charge ratio (m/z), providing definitive identification and structural information. Electrospray ionization (ESI) in positive ion mode is a common method for a molecule like this compound, as the amino group is readily protonated to form a pseudomolecular ion [M+H]⁺.

With a molecular weight of 137.18 g/mol , this compound would be expected to produce a prominent ion at an m/z of approximately 138.19 in high-resolution mass spectrometry. Further fragmentation (MS/MS) can be induced to generate characteristic product ions, confirming the compound's identity. For instance, the loss of a water molecule (H₂O) or the hydroxymethyl group (CH₂OH) are plausible fragmentation pathways that aid in structural confirmation.

Table 1: Expected LC-MS Data for this compound

| Parameter | Expected Value/Characteristic |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Parent Ion [M+H]⁺ (m/z) | ~138.19 |

| Common Adducts | [M+Na]⁺ (~160.17), [2M+H]⁺ (~275.37) |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of a molecule. These modes are dependent on the specific bonds and functional groups present, making these methods excellent for structural elucidation and compound identification.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to its functional groups. For this compound, characteristic peaks for the hydroxyl (-OH), amino (-NH₂), aromatic ring, and C-H bonds are expected. The presence of both -OH and -NH₂ groups can lead to broad absorption bands, particularly due to hydrogen bonding.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3550 (Broad) |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 (Two bands) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic, -CH₃, -CH₂) | Stretching | 2850 - 3000 |

| N-H (Amine) | Scissoring (Bending) | 1590 - 1650 |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 |

| C-O (Alcohol) | Stretching | 1000 - 1260 |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals, whereas they may be weak in FTIR. For this compound, the aromatic ring vibrations are expected to be particularly strong in the Raman spectrum. The combination of both FTIR and Raman provides a more complete picture of the compound's vibrational characteristics.

Table 3: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretching | 3000 - 3100 (Strong) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 (Medium-Strong) |

| C=C (Aromatic) | Ring Breathing/Stretching | 1550 - 1620 (Very Strong) |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds. For a moderately polar compound like this compound, a reversed-phase HPLC method is typically employed. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and a polar organic solvent like acetonitrile or methanol). The separation is based on the differential partitioning of the analyte between the two phases. Detection is commonly performed using a UV-Vis detector, as the aromatic ring of the compound absorbs UV light. Method development involves optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve efficient separation with good peak shape and resolution.

Table 4: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Acid |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at ~210 nm or ~254 nm |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in substantial improvements in three key areas: resolution, sensitivity, and speed of analysis. A method developed for HPLC can often be transferred to a UPLC system, resulting in much shorter run times (often by a factor of 5-10) and sharper, narrower peaks. This leads to increased peak capacity (more peaks can be resolved in a given time) and higher sensitivity, as the analyte is concentrated in a smaller volume of mobile phase. For the analysis of this compound, UPLC provides a high-throughput and more sensitive alternative to HPLC, which is particularly advantageous for analyzing complex samples or trace-level impurities.

Table 5: Comparison of Typical HPLC and UPLC Performance Characteristics

| Feature | HPLC | UPLC |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Operating Pressure | 1000 - 4000 psi | 6000 - 15000 psi |

| Typical Flow Rate | 1.0 mL/min | 0.2 - 0.5 mL/min |

| Run Time | 10 - 30 min | 1 - 5 min |

| Peak Width | Wider | Narrower |

Gas Chromatography (GC)

Gas chromatography is a common technique for separating and analyzing compounds that can be vaporized without decomposition. For this compound, which possesses both an amino and an alcohol group, derivatization is often required prior to GC analysis to increase volatility and thermal stability. sigmaaldrich.comnih.gov This process typically involves converting the polar -NH2 and -OH groups into less polar ethers, esters, or silyl derivatives. sigmaaldrich.com

Despite the theoretical applicability of GC for this compound, and a supplier specification sheet indicating a purity of ≥97% as determined by GC, specific experimental parameters such as the type of column, temperature program, carrier gas, or retention time for this compound or its derivatives are not reported in the available literature. chemimpex.com Without this data, a detailed discussion of its GC characterization and a corresponding data table cannot be constructed.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a versatile technique used for separating mixtures, identifying compounds, and monitoring the progress of a reaction. crsubscription.com Given the presence of an amino group, this compound can be visualized on a TLC plate using ninhydrin spray, which reacts with the amine to produce a characteristic purple or yellowish color. crsubscription.com

The separation is based on the compound's affinity for the stationary phase (commonly silica gel) versus the mobile phase. crsubscription.com For a compound like this compound, a polar stationary phase such as silica gel would be appropriate. A suitable mobile phase would likely consist of a mixture of solvents with varying polarities, such as n-butanol, acetic acid, and water, to achieve optimal separation. crsubscription.com However, specific retardation factor (Rf) values for this compound in any given solvent system have not been documented in the searched sources. This lack of empirical data prevents the creation of a detailed findings section or a data table of TLC properties.

X-ray Crystallography for Absolute Structure Determination

A search of crystallographic databases and the scientific literature did not yield any results for the single-crystal X-ray diffraction analysis of this compound. While crystal structures for related compounds, such as (2-Aminophenyl)methanol, are available, this information cannot be extrapolated to definitively describe the crystal structure of the target compound. researchgate.net Consequently, crucial data including crystal system, space group, unit-cell dimensions, and atomic coordinates for this compound remain unknown, making it impossible to fulfill the request for this section.

V. Medicinal Chemistry and Pharmacological Research Applications

Design and Synthesis of Novel Pharmaceutical Intermediates

2-Amino-5-methylbenzyl alcohol is a key building block in organic synthesis, enabling the creation of more complex molecules for various industries, particularly the pharmaceutical sector. nih.gov Its bifunctional nature, possessing both a nucleophilic amino group and a versatile hydroxymethyl group, allows it to participate in a wide array of chemical reactions. chemimpex.com These reactions are essential for constructing the core structures of numerous active pharmaceutical ingredients (APIs). anshulchemicals.com

The compound is frequently utilized in the synthesis of N-heterocyclic compounds, such as quinolines and quinazolines, which are prevalent scaffolds in medicinal chemistry. researchgate.net The synthesis of these heterocycles often involves condensation reactions where the amino and benzyl (B1604629) alcohol moieties of the parent compound react with other molecules to form the fused ring systems. These heterocyclic structures are central to drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Furthermore, its structure is amenable to creating chiral intermediates. Through processes like asymmetric synthesis or enzymatic resolutions, enantiomerically pure compounds can be produced, which is critical for developing drugs with high specificity and reduced side effects. chemimpex.commdpi.com The presence of the methyl group on the benzene (B151609) ring also provides a point for further derivatization, allowing chemists to fine-tune the steric and electronic properties of the resulting intermediates to optimize their biological activity and pharmacokinetic profiles.

Role in Drug Discovery Programs, particularly for Neurological Disorders

The chemical properties of this compound make it a particularly useful intermediate in drug discovery programs targeting neurological disorders. chemimpex.com A significant challenge in developing drugs for the central nervous system (CNS) is the ability of a compound to cross the blood-brain barrier (BBB). The structural characteristics of this compound are believed to be favorable for BBB penetration, making its derivatives promising candidates for CNS-active drugs. chemimpex.com

Research into neurodegenerative diseases like Parkinson's and Alzheimer's disease often involves the development of molecules that can interact with specific targets within the brain. For instance, the development of selective monoamine oxidase B (MAO-B) inhibitors is a key strategy in Parkinson's disease therapy. Studies have shown that derivatives incorporating a benzyl moiety, structurally related to this compound, can act as potent and selective MAO-B inhibitors. mdpi.com These inhibitors function by preventing the breakdown of dopamine (B1211576), a crucial neurotransmitter. The synthesis of various substituted benzylpiperidine derivatives has allowed for extensive exploration of this chemical space, leading to the identification of compounds with high potency and the ability to penetrate the BBB. mdpi.com

The table below summarizes examples of derivative classes synthesized from benzyl alcohol scaffolds and their application in neurological disorder research.

| Derivative Class | Therapeutic Target | Relevant Neurological Disorder | Research Finding |

| Pyridazinobenzylpiperidines | Monoamine Oxidase B (MAO-B) | Parkinson's Disease | Identified potent, selective, and reversible inhibitors capable of crossing the blood-brain barrier. mdpi.com |

| Chiral Hydroxyhexanoates | (Target not specified) | Alzheimer's Disease | Key chiral intermediates prepared by enzymatic reduction are used in the synthesis of anti-Alzheimer's drugs. mdpi.com |

Investigation of Structure-Activity Relationships (SAR) of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR investigations focus on how modifications to the core scaffold affect their interaction with biological targets.

A prime example can be seen in the development of MAO-B inhibitors. In a study of pyridazinobenzylpiperidine derivatives, a detailed SAR analysis was conducted. mdpi.com Researchers synthesized a series of compounds with different substituents (e.g., -Cl, -F, -Br, -CH3, -OCH3, -CN) at various positions on the benzyl ring. The findings revealed that:

Substituent Type and Position: A chloro (-Cl) group at the 3-position of the phenyl ring resulted in the most potent MAO-B inhibition. mdpi.com

Selectivity: Most of the synthesized compounds showed significantly higher inhibition of MAO-B over MAO-A, a crucial factor for reducing side effects. Compound S5, with a 3-Cl substituent, demonstrated the highest selectivity index. mdpi.com

Multiple Substituents: The introduction of two or more substituents on the phenyl ring generally led to a decrease in MAO-B inhibitory activity. mdpi.com

This systematic approach allows chemists to build a model of the pharmacophore—the essential structural features required for activity—guiding the design of more potent and selective drug candidates.

Similarly, in the study of 2-amino-5-methylthiazol derivatives, researchers found that the antioxidant activity was significantly influenced by the electronic properties of substituents on an attached aldehyde ring. The presence of electron-donating groups led to compounds with significant radical scavenging potential. nih.gov These principles of SAR are broadly applicable to derivatives that could be synthesized from a this compound core.

Bio-conjugation and Prodrug Strategies

This compound shares a core structure with p-aminobenzyl alcohol (PABA), a cornerstone molecule used in the design of self-immolative linkers for prodrugs and antibody-drug conjugates (ADCs). google.comnih.gov This strategy involves connecting a potent drug (the payload) to a targeting molecule (e.g., an antibody) via a linker that is stable in circulation but cleavable under specific conditions, such as in a tumor microenvironment.

The mechanism relies on a 1,6-elimination reaction. google.com

The amino group of the aminobenzyl alcohol linker is connected to a targeting peptide or promoiety, forming a stable amide bond.

The benzylic alcohol group is connected to the drug, often via a carbamate (B1207046), carbonate, or ether linkage. researchgate.netnih.gov

Upon enzymatic cleavage of the amide bond (e.g., by proteases like Cathepsin B, which are overexpressed in some cancers), the free amine is exposed. nih.gov

This triggers a spontaneous, irreversible electronic cascade (1,6-elimination) that results in the cleavage of the bond at the benzylic position, releasing the unmodified, fully active drug. google.com

This "self-immolative" property is highly advantageous because it ensures the release of the drug in its native form, without any remnants of the linker that might hinder its activity. google.com The PABA linker system is a well-validated and clinically relevant approach, demonstrating the immense potential of the aminobenzyl alcohol scaffold in advanced drug delivery. nih.govresearchgate.net

Enzyme Interaction Studies

Understanding how a compound or its derivatives interact with enzymes is crucial for elucidating their mechanism of action and potential toxicity. Derivatives of aminobenzyl alcohols have been the subject of various enzyme interaction studies.

Metabolic Activation: A study on the closely related 2-aminobenzyl alcohol showed that it can be metabolically activated in vitro. The compound served as a substrate for sulfotransferase enzymes in rat hepatic cytosol. nih.gov This enzymatic reaction, requiring the cofactor PAPS (3'-phosphoadenosine-5'-phosphosulfate), resulted in the formation of 2-aminobenzyl sulfate (B86663). This sulfate metabolite was found to be a reactive species capable of binding covalently to DNA, demonstrating how enzyme interaction can lead to bioactivation. nih.gov

Enzyme Inhibition: As detailed in the SAR section (5.3), derivatives have been specifically designed to inhibit enzyme activity. Kinetic studies on pyridazinobenzylpiperidine derivatives showed they act as competitive and reversible inhibitors of MAO-B. mdpi.com Molecular docking simulations further illuminated these interactions at an atomic level, suggesting that the benzyl ring of the inhibitor forms pi-pi stacking interactions with key tyrosine residues (Tyr398 and Tyr326) in the active site of the MAO-B enzyme. mdpi.com

Receptor/Pathway Inhibition: In another area, β-amino alcohol derivatives were developed to inhibit the Toll-Like Receptor 4 (TLR4) mediated inflammatory response. nih.gov These compounds were shown to suppress the activation of NF-κB, a key transcription factor in the inflammatory cascade, indicating a direct or indirect interaction with components of this signaling pathway. nih.gov

The table below summarizes key findings from enzyme interaction studies involving aminobenzyl alcohol scaffolds.

| Study Focus | Enzyme/Target | Key Finding | Significance |

| Metabolic Activation | Sulfotransferase | Formation of a reactive 2-aminobenzyl sulfate metabolite that binds to DNA. nih.gov | Elucidates a pathway for potential toxicity through enzymatic bioactivation. |

| Reversible Inhibition | Monoamine Oxidase B (MAO-B) | Derivatives act as competitive, reversible inhibitors, with key interactions identified via docking. mdpi.com | Provides a mechanistic basis for the therapeutic potential in Parkinson's disease. |

| Pathway Inhibition | Toll-Like Receptor 4 (TLR4) | β-amino alcohol derivatives suppress LPS-induced NF-κB activation. nih.gov | Identifies a class of potential anti-inflammatory agents targeting a key immune receptor. |

Exploration of Pharmacological Mechanisms of Action

Enzyme Inhibition: For derivatives designed as MAO-B inhibitors, the primary mechanism of action is the selective and reversible inhibition of this enzyme. mdpi.com By preventing MAO-B from breaking down dopamine in the brain, these compounds increase dopaminergic signaling, which is beneficial in the treatment of Parkinson's disease. mdpi.com

Receptor Modulation/Signal Transduction Inhibition: The mechanism for β-amino alcohol derivatives developed as potential antiseptics is the inhibition of the TLR4 signaling pathway. nih.gov By targeting the TLR4/MD-2 interface, these compounds block the downstream inflammatory cascade initiated by bacterial lipopolysaccharide (LPS), thereby preventing an excessive inflammatory response that can lead to sepsis. nih.gov

Covalent Modification via Bioactivation: As demonstrated with 2-aminobenzyl alcohol, a potential mechanism of action or toxicity can involve enzymatic bioactivation. The conversion to 2-aminobenzyl sulfate creates an electrophilic species that can covalently bind to nucleophilic macromolecules like DNA. nih.gov This mechanism is often associated with the genotoxicity of certain aromatic amines.

Vi. Advanced Materials Science Applications

Precursor in Polymer Chemistry and Polymerization Reactions

2-Amino-5-methylbenzyl alcohol serves as a key building block in the synthesis of high-performance polymers, most notably polybenzoxazines. Benzoxazines are a class of thermosetting phenolic resins that have garnered significant attention due to their desirable properties, including near-zero volumetric shrinkage upon curing, low water absorption, excellent thermal stability, and a high char yield.

The synthesis of a benzoxazine (B1645224) monomer from this compound typically involves a Mannich-like condensation reaction with a phenolic compound and formaldehyde (B43269). For instance, reacting this compound with a phenol (B47542) and formaldehyde would theoretically yield a benzoxazine monomer. Although direct literature on this specific monomer is not prevalent, the general synthesis scheme for benzoxazines is well-established.

The subsequent polymerization of the benzoxazine monomer occurs via a thermally activated ring-opening polymerization (ROP). nih.govresearchgate.net This process does not produce any volatile byproducts, which is a significant advantage in the manufacturing of void-free composite materials. The polymerization mechanism is complex and can be initiated either thermally or by using cationic initiators. mdpi.com The resulting polybenzoxazine possesses a highly cross-linked network structure, imparting it with excellent mechanical and thermal properties.

Table 1: Key Aspects of this compound in Benzoxazine Synthesis and Polymerization

| Feature | Description |

| Monomer Synthesis | Mannich-like condensation of this compound, a phenol, and formaldehyde. |

| Polymerization Type | Thermally activated Ring-Opening Polymerization (ROP). nih.govresearchgate.net |

| Key Advantage | Near-zero volumetric shrinkage during curing and no evolution of volatile compounds. |

| Resulting Polymer | Highly cross-linked polybenzoxazine network. |

| Polymer Properties | High thermal stability, low water absorption, excellent mechanical strength. |

Design and Synthesis of Functional Materials

The versatility of this compound extends to its role as a precursor in the design and synthesis of various functional materials. chemimpex.com Its ability to participate in diverse chemical reactions allows for its incorporation into a wide array of molecular architectures, leading to materials with tailored properties.

One area of application is in the development of poly(ester amide) elastomers. While not a direct monomer in the provided examples, amino alcohols are fundamental to the synthesis of these biodegradable and biocompatible polymers. nih.gov By reacting with diacids and polyols, amino alcohols form cross-linked networks with tunable mechanical properties and degradation rates, making them suitable for applications in tissue engineering and biomedical devices. nih.gov The aromatic structure of this compound could impart increased rigidity and thermal stability to such polymers compared to their aliphatic counterparts.

Furthermore, the amino and hydroxyl groups of this compound can be chemically modified to introduce other functional moieties. This allows for the creation of specialized monomers that can be used to synthesize polymers with specific functionalities, such as photo-responsive or chemosensory properties. The inherent aromatic nature of the compound also makes it a candidate for incorporation into materials requiring a high refractive index or inherent flame retardancy.

Development of Innovative Reagents and Catalysts

This compound is a valuable precursor for the synthesis of innovative reagents and catalysts, primarily through its conversion into Schiff base ligands. Schiff bases, or imines, are formed by the condensation reaction of a primary amine with an aldehyde or a ketone. iosrjournals.org The amino group of this compound can readily react with a variety of carbonyl compounds to form a wide range of Schiff base ligands.

These Schiff base ligands can then coordinate with various metal ions to form stable metal complexes. mdpi.comanveshanaindia.com The resulting Schiff base metal complexes have shown significant catalytic activity in a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.net The structure of the Schiff base ligand, including the substituents on the aromatic rings, can be systematically varied to fine-tune the steric and electronic properties of the metal center, thereby influencing the catalytic activity and selectivity.

For example, a Schiff base derived from this compound and salicylaldehyde (B1680747) could act as a bidentate ligand, coordinating to a metal ion through the imine nitrogen and the phenolic oxygen. The resulting complex could be investigated for its catalytic efficacy in reactions such as the oxidation of alcohols or the epoxidation of olefins. The presence of the methyl group on the benzyl (B1604629) alcohol-derived portion of the ligand could influence the solubility and stability of the catalyst.

Table 2: Application of this compound in Catalyst Development

| Step | Description |

| Ligand Synthesis | Condensation of the amino group of this compound with an aldehyde or ketone to form a Schiff base. iosrjournals.org |

| Complex Formation | Coordination of the Schiff base ligand to a metal center (e.g., Cu, Ni, Co, Mn) to form a stable metal complex. mdpi.comanveshanaindia.com |

| Catalytic Application | The resulting metal complexes can be utilized as catalysts in various organic reactions, such as oxidation and hydrolysis. anveshanaindia.comresearchgate.net |

| Tunability | The structure of the Schiff base and the choice of metal ion allow for the fine-tuning of the catalyst's activity and selectivity. |

Vii. Agrochemical Research and Development

Investigation of New Agrochemicals for Sustainable Agriculture

The pursuit of sustainable agriculture has intensified the search for new agrochemicals that are not only effective but also have a more favorable environmental profile. 2-Amino-5-methylbenzyl alcohol is under investigation for its potential use in developing these safer and more efficient agrochemicals. chemimpex.com Its utility stems from its role as a precursor or intermediate, allowing chemists to design and synthesize novel active ingredients.

The core of its value lies in its adaptable chemical nature, which is conducive to creating a diverse range of derivatives. This adaptability is crucial for researchers aiming to optimize the efficacy and environmental safety of new agrochemical products. The properties of this compound that make it a compound of interest in this field are summarized below.

Table 1: Properties of this compound Relevant to Agrochemical Synthesis

| Property | Value/Description | Significance in Synthesis |

|---|---|---|

| CAS Number | 34897-84-2 | Unique identifier for research and sourcing. chemimpex.com |

| Molecular Formula | C₈H₁₁NO | Provides the elemental composition. chemimpex.com |

| Molecular Weight | 137.18 g/mol | Basic parameter for stoichiometric calculations in synthetic reactions. chemimpex.com |

| Key Functional Groups | Amino (-NH₂), Hydroxymethyl (-CH₂OH) | These reactive sites allow for the attachment of other molecular fragments to build more complex and targeted agrochemical structures. chemimpex.com |

| Appearance | Cream powder | Physical state at standard conditions. chemimpex.com |

| Melting Point | 116-123 °C | A key physical property indicating purity and influencing reaction conditions. chemimpex.com |